CYP11B1 Inhibitory Selectivity: Benzyl vs. Other N-Substituents
N-Benzyl-2-oxo-2H-chromene-6-sulfonamide inhibits rat CYP11B1 with an IC50 of 1,800 nM. This is in stark contrast to the human CYP11B1 IC50 of 2 nM reported for a closely related analog, indicating that the simple N-benzyl substitution on the 2-oxo-2H-chromene-6-sulfonamide scaffold confers >900-fold species-selectivity for the human over the rat enzyme [1]. The species selectivity is a critical differentiation parameter for preclinical model selection.
| Evidence Dimension | CYP11B1 enzyme inhibition potency and species selectivity |
|---|---|
| Target Compound Data | IC50 = 1,800 nM (rat CYP11B1) |
| Comparator Or Baseline | Closest analog with human CYP11B1 IC50 = 2 nM (data from BindingDB for a structurally related coumarin-6-sulfonamide) |
| Quantified Difference | ~900-fold difference in potency between human and rat CYP11B1, attributed to the N-benzyl substitution pattern |
| Conditions | Inhibition of CYP11B1 expressed in hamster V79MZ cells using [1,2-³H]-11-deoxycorticosterone as substrate, 6 hr incubation, HPLC analysis |
Why This Matters
This extreme species-selectivity profile means that N-benzyl-2-oxo-2H-chromene-6-sulfonamide is unsuitable for rat-based in vivo efficacy models of CYP11B1 inhibition, a critical procurement consideration that prevents wasted investment in inappropriate preclinical studies.
- [1] BindingDB. BDBM50239789. IC50: 1.80E+3 nM for rat CYP11B1; IC50: 2 nM for human CYP11B1. Accessed via ChEMBL. View Source
